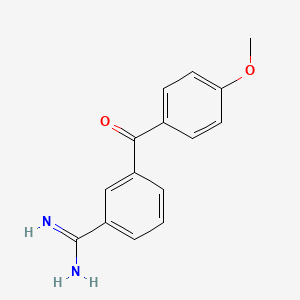
Benzenecarboximidamide, 3-(4-methoxybenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarboximidamide, 3-(4-methoxybenzoyl)- is a chemical compound that features a benzene ring substituted with a carboximidamide group and a methoxybenzoyl group
Vorbereitungsmethoden
The synthesis of Benzenecarboximidamide, 3-(4-methoxybenzoyl)- typically involves the reaction of 4-methoxybenzoic acid with benzenecarboximidamide under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Benzenecarboximidamide, 3-(4-methoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy group or other substituents on the benzene ring are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various electrophiles and nucleophiles.
Wissenschaftliche Forschungsanwendungen
Benzenecarboximidamide, 3-(4-methoxybenzoyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenecarboximidamide, 3-(4-methoxybenzoyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Benzenecarboximidamide, 3-(4-methoxybenzoyl)- can be compared with other similar compounds, such as:
4-Methoxybenzoic acid: This compound also features a methoxy group on the benzene ring but lacks the carboximidamide group.
Benzenecarboximidamide: This compound has a carboximidamide group but lacks the methoxybenzoyl substitution. The uniqueness of Benzenecarboximidamide, 3-(4-methoxybenzoyl)- lies in its combined structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61625-24-9 |
|---|---|
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
3-(4-methoxybenzoyl)benzenecarboximidamide |
InChI |
InChI=1S/C15H14N2O2/c1-19-13-7-5-10(6-8-13)14(18)11-3-2-4-12(9-11)15(16)17/h2-9H,1H3,(H3,16,17) |
InChI-Schlüssel |
BMMWFXYDNMTTAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hexyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593032.png)
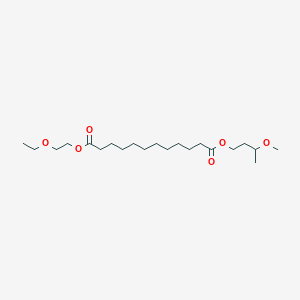
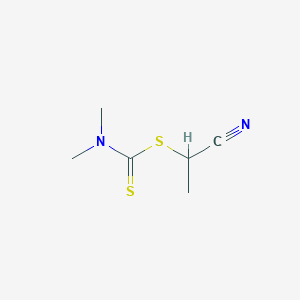

![N-(4-Fluorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14593049.png)
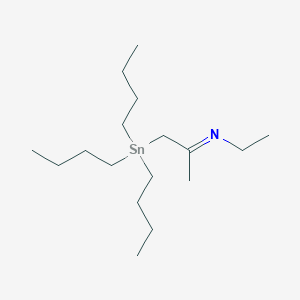
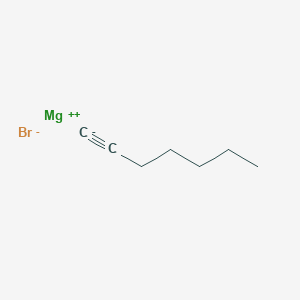
![3-{3-[Dibutyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14593062.png)

phosphanium bromide](/img/structure/B14593072.png)

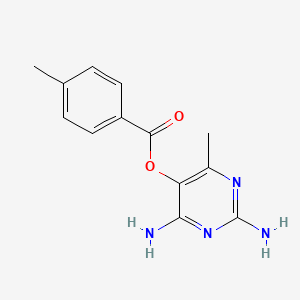
![2,4-Dimethyl-1-[4-methyl-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14593091.png)
